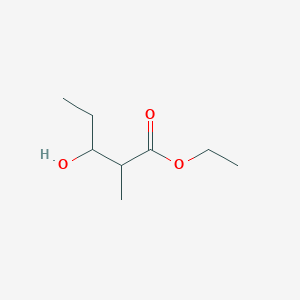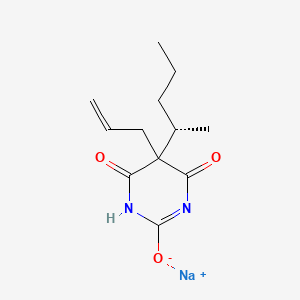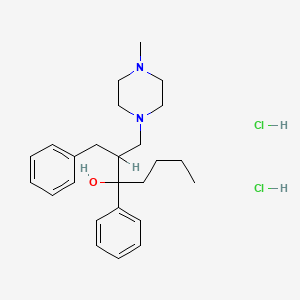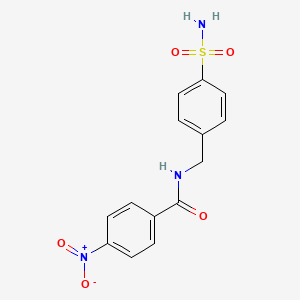
2,2'-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring two acetic acid groups attached to a dimethyl-substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid typically involves the following steps:
Starting Material: The process begins with the preparation of 4,4-dimethylcyclohexanone.
Formation of Intermediate: The ketone undergoes a reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding diester.
Hydrolysis and Decarboxylation: The diester is then hydrolyzed to yield the diacid, followed by decarboxylation to produce the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic processes, influencing their activity and function.
Pathways Involved: It can modulate pathways related to inflammation, pain, and cellular signaling, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Cyclohexanediacetic acid: A similar compound with a cyclohexane ring and two acetic acid groups but without the dimethyl substitution.
2,2’-(Cyclohexane-1,1-diyl)diacetic acid: Another related compound with a cyclohexane ring and two acetic acid groups.
Uniqueness
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is unique due to the presence of the dimethyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51111-28-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-[1-(carboxymethyl)-4,4-dimethylcyclohexyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2)3-5-12(6-4-11,7-9(13)14)8-10(15)16/h3-8H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
AYBICQCXGRPBLK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(CC(=O)O)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



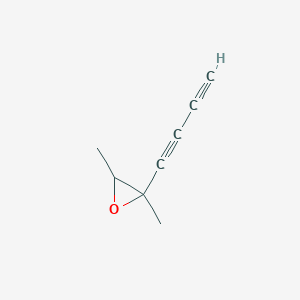
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
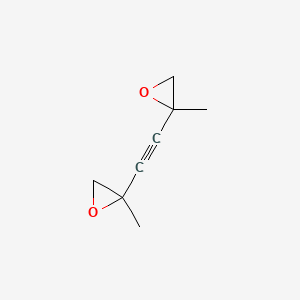
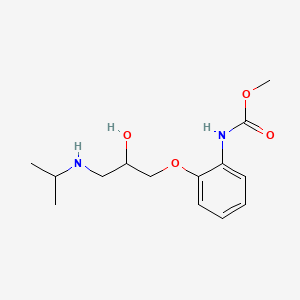
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
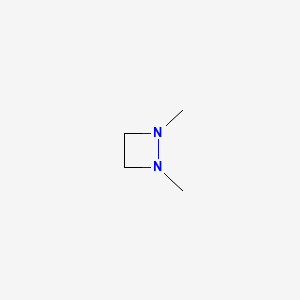
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
